

A Comprehensive Technical Guide to Pentyl Butyrate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Pentyl butyrate*

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Abstract

Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apricot or pear.^[1] This document provides a detailed overview of the chemical and physical properties of **pentyl butyrate** and its isomers. It includes a summary of its structural identifiers, physicochemical data, and detailed experimental protocols for its synthesis and analysis, tailored for a technical audience in research and development.

Chemical Structure and Identification

Pentyl butyrate is the ester formed from the condensation of pentanol and butyric acid.^[1] The most common isomer is **n-pentyl butyrate**, derived from pentan-1-ol. Structural isomers, such as **2-pentyl butyrate** (sec-amyl butyrate), also exist and exhibit slightly different properties.^[2]^[3]

Table 1: Structural and Identification Data for **Pentyl Butyrate** Isomers

| Property | n-Pentyl Butyrate | 2-Pentyl Butyrate (sec-Amyl Butyrate) |
|-------------------|---|--|
| IUPAC Name | pentyl butanoate[1][4] | pentan-2-yl butanoate[3] |
| Synonyms | Amyl butyrate, n-Amyl n-butyrate[5] | 1-Methylbutyl butanoate, sec-Amyl butyrate[3] |
| Molecular Formula | C ₉ H ₁₈ O ₂ [1][6][7] | C ₉ H ₁₈ O ₂ [2][3] |
| Molecular Weight | 158.24 g/mol [1][6][7][8] | 158.24 g/mol [2] |
| CAS Number | 540-18-1[1][6][8] | 60415-61-4[2][3] |
| SMILES | CCCCCOC(=O)CCC[5][7][8] | CCCC(C)OC(=O)CCC[2][3] |
| InChI | InChI=1S/C ₉ H ₁₈ O ₂ /c1-3-5-6-8-11-9(10)7-4-2/h3-8H ₂ ,1-2H ₃ [7][8] | InChI=1S/C ₉ H ₁₈ O ₂ /c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H ₂ ,1-3H ₃ [2][3] |
| InChIKey | CFNJLPHOBVMNS-UHFFFAOYSA-N[1] | DJOCFLQKCMWABC-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

Pentyl butyrate is a colorless liquid at room temperature and is characterized by its low solubility in water and miscibility with organic solvents.[7][9] These properties are critical for its application in flavor and fragrance formulations, as well as for its use as a solvent.

Table 2: Physicochemical Data for n-Pentyl Butyrate

| Property | Value |
|--|--|
| Appearance | Colorless liquid[6][7] |
| Odor | Fruity, apricot, pear[1] |
| Boiling Point | 185 - 186 °C[1][6][8] |
| Melting Point | -73.2 °C[1][6] |
| Density | 0.86 - 0.8832 g/cm ³ [1][6] |
| Solubility in Water | Insoluble (approx. 0.03 - 0.06 mg/mL at 20°C)[4][6][7] |
| Solubility in Organic Solvents | Soluble in alcohol and ether[8][9] |
| Vapor Pressure | 0.61 mmHg (at 25°C)[6] |
| Refractive Index | 1.4118 - 1.412 (at 15-20°C)[5][6][8] |
| LogP (Octanol/Water Partition Coefficient) | 3.32 - 3.37[4][6] |

Experimental Protocols

Synthesis of n-Pentyl Butyrate via Fischer Esterification

The most common laboratory synthesis of **pentyl butyrate** is the Fischer esterification of pentan-1-ol with butyric acid, using a strong acid as a catalyst.

Materials:

- Pentan-1-ol
- Butyric acid
- Concentrated sulfuric acid (H₂SO₄)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of pentan-1-ol and butyric acid. A common approach to favor the formation of the ester is to use an excess of one of the reactants, typically the less expensive alcohol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops for a small-scale reaction) to the mixture while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux for 60-90 minutes. The reaction temperature should be maintained at the boiling point of the mixture.
- **Work-up and Extraction:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
 - Water to remove the excess alcohol and sulfuric acid.
 - 5% sodium bicarbonate solution to neutralize any remaining butyric acid and sulfuric acid (caution: CO_2 evolution).
 - Saturated brine solution to reduce the solubility of the ester in the aqueous layer.
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter to remove the drying agent and purify the crude **pentyl butyrate** by simple or fractional distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **pentyl butyrate**.

Instrumentation and Conditions (Representative):

- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: 5 minutes.
- Mass Spectrometer (if used):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-200.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Sample Preparation:

- Prepare a stock solution of **pentyl butyrate** in a suitable solvent (e.g., hexane or dichloromethane).
- Create a series of calibration standards by diluting the stock solution.

- For quantitative analysis, an internal standard can be added to both the samples and calibration standards.

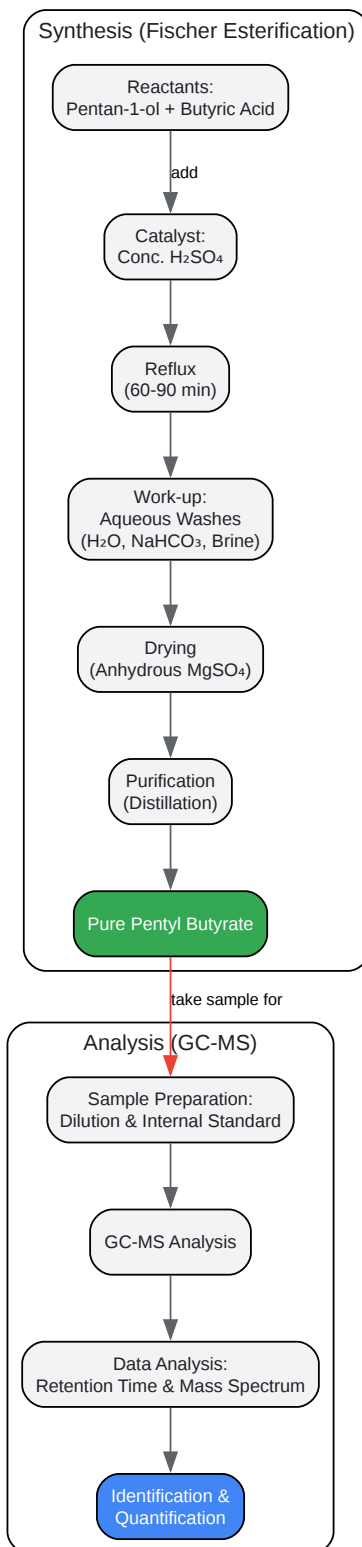
Data Analysis:

- Identification: The retention time of the peak corresponding to **pentyl butyrate** is compared with that of a known standard. The mass spectrum will show characteristic fragment ions for **pentyl butyrate**, which can be compared to a library spectrum for confirmation.
- Quantification: A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of **pentyl butyrate** in unknown samples can then be determined from this curve.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and analysis of **pentyl butyrate**.

Workflow for Pentyl Butyrate Synthesis and Analysis

[Click to download full resolution via product page](#)Caption: Logical workflow for the synthesis and analysis of **pentyl butyrate**.

Applications

The primary application of **pentyl butyrate** is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries due to its pleasant fruity aroma.^[7] It is also used as a solvent for plastics and other materials. In the pharmaceutical field, it can serve as an excipient to improve the solubility and bioavailability of certain drugs.^[7] The hydrolysis product, butyrate, has been investigated for its potential therapeutic effects as a histone deacetylase inhibitor.^[7]

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